3-Bromo-5-fluorothiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-bromo-5-fluorothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFVJVKRORVPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluorothiophene-2-carboxylic acid typically involves the bromination and fluorination of thiophene derivatives. One common method includes the bromination of 5-fluorothiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluorothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the thiophene ring .
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
3-Bromo-5-fluorothiophene-2-carboxylic acid is utilized as a versatile building block in organic synthesis. It can be transformed into various derivatives, facilitating the development of novel compounds with specific functionalities. For instance, it serves as a precursor for synthesizing thiophene-based pharmaceuticals and agrochemicals, enhancing the diversity of chemical libraries for biological testing .
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds, including this compound, exhibit antimicrobial properties. Studies have shown that modifications to the thiophene ring can enhance antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans. The compound's structure allows for interactions that can inhibit microbial growth effectively .
Inhibition of Blood Coagulation Factor Xa
The compound has been investigated for its role as an inhibitor of blood coagulation factor Xa, which is crucial in treating thromboembolic disorders. This application is particularly relevant for developing novel anticoagulant therapies aimed at preventing conditions such as myocardial infarction and stroke .
Case Studies
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure of the final compound derived from this intermediate .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Thiophene Carboxylic Acids
Key Observations:
- Halogen Effects : Bromine at position 3 (target compound) vs. position 5 (5-Bromo-4-chlorothiophene-2-carboxylic acid) alters steric and electronic profiles. Fluorine’s electronegativity (target) reduces electron density more than chlorine .
- Fused Systems : Benzo[b]thiophene derivatives () exhibit broader π-conjugation, useful in organic electronics, but lack the fluorine’s inductive effects .
- Functional Group Impact : Methyl esters (e.g., ) are common protected forms of carboxylic acids, simplifying synthesis steps like halogenation .
Comparison with Non-Thiophene Halogenated Carboxylic Acids
Key Observations:
- Heterocycle vs. Benzene : Thiophene-based compounds (target) offer sulfur’s electron-rich character, while benzene derivatives (e.g., ) prioritize steric effects from substituents.
- Boronic Acid Utility : Phenylboronic acids () are pivotal in cross-coupling reactions, contrasting with the target’s carboxylic acid, which is more suited for salt formation or further derivatization .
Physicochemical Properties
| Property | This compound | 3-Bromothiophene (Simpler Analog) | 5-Bromo-2-thiophenecarboxaldehyde |
|---|---|---|---|
| Molecular Weight | 239.09 | 163.04 | 175.00 (estimated) |
| Boiling Point | Not reported | 149–152°C | Not reported |
| Solubility | Moderate in polar solvents (DMSO, MeOH) | Low (hydrophobic) | Low (aldehyde group slightly polar) |
| Reactivity | High (carboxylic acid + halogens) | Moderate (halogen only) | Aldehyde participates in condensations |
Biological Activity
3-Bromo-5-fluorothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including the presence of bromine and fluorine substituents on the thiophene ring, contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHBrFOS. The structural representation is as follows:
- IUPAC Name : this compound
- Molecular Weight : 241.48 g/mol
The compound features a thiophene ring with a carboxylic acid group at the 2-position, bromine at the 3-position, and fluorine at the 5-position. This configuration influences its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of halogen atoms enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to modulation of enzymatic activity or disruption of cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as D-amino acid oxidase (DAO), which plays a role in neurotransmitter metabolism.
- Antimicrobial Activity : Derivatives of thiophene carboxylic acids have shown potential antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines.
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of this compound and related compounds.
Case Studies
- D-amino Acid Oxidase Inhibition : A study demonstrated that derivatives of thiophene carboxylic acids, including those with bromine and fluorine substituents, significantly inhibit DAO activity, suggesting potential applications in treating schizophrenia and other neurological disorders .
- Antimicrobial Testing : In vitro tests revealed that this compound exhibits antimicrobial properties against a range of bacterial strains, indicating its potential as a lead compound for antibiotic development .
- Cytotoxicity Against Cancer Cells : Various derivatives were tested for cytotoxic effects on cancer cell lines, revealing that modifications at specific positions can enhance or diminish activity, highlighting the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
